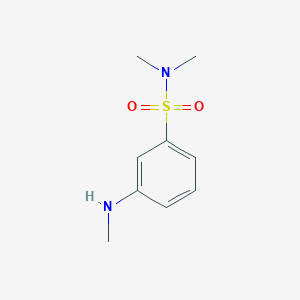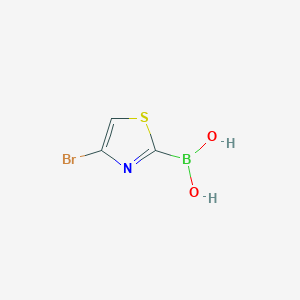
4-Bromothiazole-2-boronicAcid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromothiazole-2-boronic acid is an organoboron compound that features a thiazole ring substituted with a bromine atom at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothiazole-2-boronic acid typically involves the borylation of 4-bromothiazole. One common method is the Miyaura borylation reaction, which involves the cross-coupling of 4-bromothiazole with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of 4-Bromothiazole-2-boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
4-Bromothiazole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reaction.
Oxidizing Agents: Used for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
科学研究应用
4-Bromothiazole-2-boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Bromothiazole-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
4-Bromo-2-thiazolyl lithium: Used in similar synthetic applications but is less stable at higher temperatures.
2-Thiazolyl magnesium: Another reagent used in thiazole synthesis, stable at ambient temperature.
Phenylboronic Acids: Commonly used in Suzuki-Miyaura coupling but lack the thiazole ring structure.
Uniqueness
4-Bromothiazole-2-boronic acid is unique due to its combination of a thiazole ring and a boronic acid group, which provides versatility in various chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
属性
分子式 |
C3H3BBrNO2S |
|---|---|
分子量 |
207.85 g/mol |
IUPAC 名称 |
(4-bromo-1,3-thiazol-2-yl)boronic acid |
InChI |
InChI=1S/C3H3BBrNO2S/c5-2-1-9-3(6-2)4(7)8/h1,7-8H |
InChI 键 |
PFLQDLBLIQEPKR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC(=CS1)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


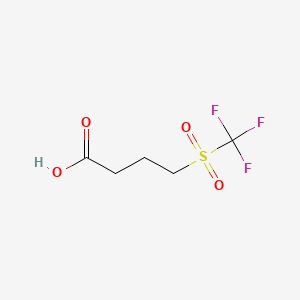

![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
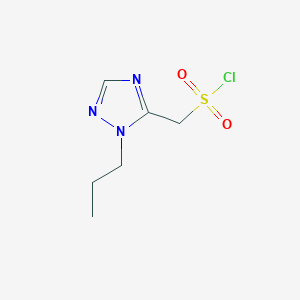
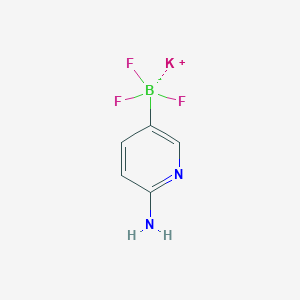
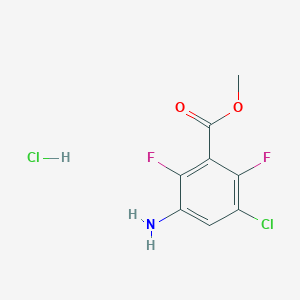
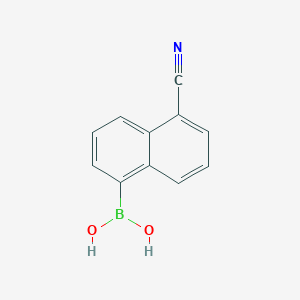
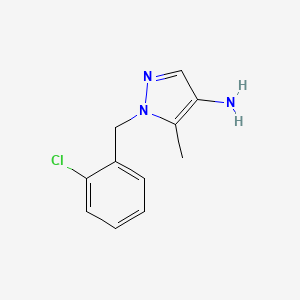
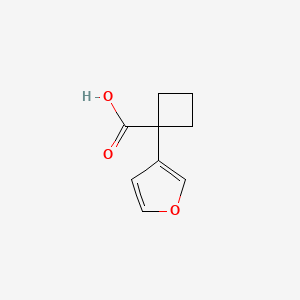
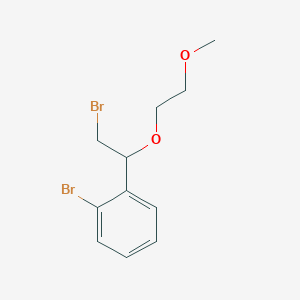
![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)
